2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid is a fluorinated organic compound that features a triazole ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine atoms and a triazole ring imparts unique reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid typically involves the introduction of fluorine atoms and the construction of the triazole ring. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole with difluoroacetic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can react with other molecules to form larger, more complex structures.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Biology: It is used in the development of biochemical assays and as a probe for studying biological processes.
Materials Science: The unique properties of the compound make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Fluconazole: A triazole antifungal medication with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with a difluorophenyl group.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Uniqueness: 2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid is unique due to the presence of both fluorine atoms and a triazole ring, which impart distinct chemical properties.
Properties
Molecular Formula |
C5H5F2N3O2 |
---|---|
Molecular Weight |
177.11 g/mol |
IUPAC Name |
2,2-difluoro-2-(4-methyl-1,2,4-triazol-3-yl)acetic acid |
InChI |
InChI=1S/C5H5F2N3O2/c1-10-2-8-9-3(10)5(6,7)4(11)12/h2H,1H3,(H,11,12) |
InChI Key |
AXSGLDVKEDSGSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C(C(=O)O)(F)F |
Origin of Product |
United States |
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